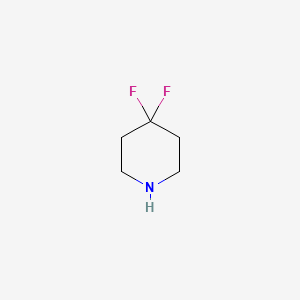

4,4-Difluoropiperidine

Overview

Description

4,4-Difluoropiperidine is an organic compound with the molecular formula C5H9F2N. It is a derivative of piperidine, where two hydrogen atoms at the 4-position are replaced by fluorine atoms. This compound is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluoropiperidine can be synthesized through several methods. One common method involves the reaction of 4-aminopiperidine with difluoromethane to form a derivative, which is then hydrolyzed using a base catalyst to yield this compound . Another method involves the use of 1-chloroethyl chloroformate and N-benzyl-4,4-difluoropiperidine in methylene chloride under an argon atmosphere, followed by refluxing and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropiperidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The compound can be hydrolyzed to form piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives of piperidine .

Scientific Research Applications

General Properties

4,4-Difluoropiperidine is characterized by its high solubility in water and polar solvents, which makes it a valuable compound for synthesis and formulation in pharmaceuticals. It is known for its low toxicity and stability under ambient conditions, enhancing its utility in research and development settings .

Pharmaceutical Applications

1. Drug Synthesis:

this compound serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to be modified easily for various therapeutic targets. Notably, it has been utilized in the development of histamine-3 receptor antagonists, which are being investigated for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia .

2. Dopamine Receptor Antagonists:

Recent studies have focused on the use of this compound as a scaffold for dopamine receptor 4 antagonists. These compounds have shown promise in modulating dopamine pathways, which are crucial for treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .

3. Orexin Receptor Antagonists:

Research has also highlighted the potential of this compound derivatives as orexin receptor antagonists. These compounds could provide therapeutic benefits for sleep disorders and obesity by modulating orexin signaling pathways .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is employed in the agrochemical industry. It acts as a building block for synthesizing insecticides and herbicides due to its chemical properties that enhance efficacy against pests while minimizing environmental impact .

Case Study 1: Neurological Disorders

A study explored the pharmacological effects of this compound derivatives on neurotransmitter regulation. The findings indicated that these compounds significantly inhibited enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Synthesis of Histamine-3 Receptor Antagonists

Research detailing the synthesis of histamine-3 receptor antagonists using this compound demonstrated its effectiveness as a versatile building block. The resulting compounds showed enhanced binding affinity to histamine receptors and exhibited improved pharmacokinetic profiles compared to existing drugs .

Data Table: Comparison of Applications

| Application Area | Compound Type | Therapeutic Target | Potential Benefits |

|---|---|---|---|

| Pharmaceuticals | Histamine-3 receptor antagonists | Alzheimer's disease, ADHD | Improved cognitive function |

| Pharmaceuticals | Dopamine receptor antagonists | Schizophrenia | Modulation of dopamine pathways |

| Pharmaceuticals | Orexin receptor antagonists | Sleep disorders, obesity | Regulation of sleep-wake cycles |

| Agrochemicals | Insecticides and herbicides | Pest control | Reduced environmental impact |

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine involves its interaction with specific molecular targets, particularly enzymes involved in neurotransmitter regulation. The fluorine atoms enhance the compound’s ability to inhibit these enzymes, potentially leading to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

4-Trifluoromethylpiperidine: Another fluorinated piperidine derivative with similar applications in organic synthesis and pharmaceuticals.

3,3-Difluoropyrrolidine: A structurally related compound with applications in medicinal chemistry.

Uniqueness: 4,4-Difluoropiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4-position enhances its reactivity and potential as an enzyme inhibitor compared to other fluorinated piperidine derivatives .

Biological Activity

4,4-Difluoropiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. This compound is primarily studied for its interaction with dopamine receptors, especially the dopamine receptor subtype 4 (D4R), which is implicated in various neurological disorders.

Dopamine Receptor Antagonism

One of the most significant biological activities of this compound is its role as a selective antagonist of the D4R. Research indicates that this compound can effectively inhibit D4R activity, which is crucial in the context of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. A study demonstrated that compounds derived from this compound exhibited over 85% inhibition of D4R at a concentration of 10 μM, highlighting its potency as a D4R antagonist .

The mechanism by which this compound interacts with D4R involves its binding to specific sites within the receptor's structure. Molecular docking studies suggest that the difluorophenyl group of the compound engages differently with the hydrophobic pockets of D4R compared to other dopamine receptors, contributing to its selectivity . This selectivity is critical for minimizing side effects associated with broader-spectrum dopamine receptor antagonists.

Parkinson’s Disease

In the context of Parkinson’s disease, this compound has shown promise as a potential treatment option. Its antagonistic action on D4R may help mitigate levodopa-induced dyskinesias (LIDs), a common side effect in patients undergoing dopaminergic therapy. Preclinical models have demonstrated that selective D4R antagonists can reduce abnormal involuntary movement scores in mice treated with L-DOPA .

Other Neurological Disorders

Beyond Parkinson's disease, this compound is being explored for its potential applications in treating other neurological conditions such as Alzheimer’s disease and attention deficit hyperactivity disorder (ADHD). Its role as a histamine-3 receptor antagonist suggests further therapeutic avenues due to the receptor's involvement in neurotransmitter regulation within the central nervous system .

Table: Summary of Key Studies Involving this compound

Detailed Research Findings

- Dopamine Receptor Selectivity : A novel series of compounds based on the this compound scaffold were characterized for their selectivity against various dopamine receptor subtypes. The findings indicated that certain derivatives displayed over 30-fold selectivity for D4R compared to other subtypes .

- Stability and Pharmacokinetics : The pharmacokinetic properties of these compounds were evaluated using liver microsome stability assays. Compounds derived from the difluoropiperidine scaffold exhibited improved stability profiles compared to previously reported D4R antagonists, indicating their potential for further development .

- Therapeutic Potential : The dual action on both D4R and histamine-3 receptors positions this compound as a versatile candidate for treating multiple neurological disorders. Ongoing research aims to optimize these compounds for enhanced efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-difluoropiperidine and its derivatives?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, this compound hydrochloride is synthesized by reacting brominated intermediates (e.g., 6-bromo-3-substituted isothiazolopyridines) with this compound hydrochloride in the presence of a base like DIPEA. Purification is achieved via silica gel chromatography using heptane/ethyl acetate gradients . Another route involves tert-butyl carbamate intermediates, where fluorinated piperidine derivatives are generated through catalytic hydrogenation or deprotection steps .

Q. How can this compound be characterized using spectroscopic methods?

Key techniques include:

- 1H/19F NMR : Fluorine substitution patterns are confirmed via splitting patterns (e.g., this compound shows distinct 19F signals at δ ≈ -150 ppm). Coupling constants (JCF) in 13C NMR can resolve stereochemical ambiguities .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C11H12BrN3S: calcd 333.9820, found 333.9823) .

- X-ray crystallography : Used to confirm binding modes in receptor complexes (e.g., G9a/GLP PROTAC degraders) .

Q. What are the primary biological applications of this compound in drug discovery?

The compound is a key scaffold in:

- NMDA receptor antagonists : As a carbamate heterocyclic compound for neurological disorders .

- Kinase inhibitors : Substituted isothiazolopyridines targeting cyclin G-associated kinase (GAK) .

- PROTAC degraders : Enhancing metabolic stability in epigenetic modulators (e.g., UNC0642 derivatives) .

Advanced Research Questions

Q. How does fluorination at the 4,4-position influence the pKa and bioavailability of piperidine derivatives?

Fluorination reduces the basicity of the piperidine nitrogen, which impacts solubility and membrane permeability. For example, this compound (pKa ~7.2) shows improved metabolic stability compared to non-fluorinated analogs due to decreased susceptibility to oxidative metabolism. This modification also enhances pharmacokinetic properties, as seen in PROTAC degraders where the 4,4-difluoro substitution increased in vivo half-life by 3-fold .

Q. What strategies resolve contradictions in biological activity between this compound and its structural analogs (e.g., 3,3-difluoropiperidine)?

Comparative studies using 19F NMR and cellular assays reveal that fluorination position affects both electronic and steric properties. For instance, this compound derivatives (GI50 = 0.69 μM) exhibit superior cytotoxicity in HL-60 leukemia cells compared to 3,3-difluoropiperidine analogs (GI50 = 16.9 μM), attributed to the optimal balance of nitrogen basicity and lipophilicity . Dose-response curves and statistical analyses (e.g., extra sum-of-squares F-tests) are critical for validating these differences .

Q. How is this compound utilized in radiochemistry for PET imaging?

18F-labeled this compound is synthesized via oxidative fluorodecarboxylation of α-fluorocarboxylic acids with [18F]fluoride. This no-carrier-added method enables post-labeling functionalization (e.g., N-heteroarylation, amide bond formation) to produce radiotracers for positron emission tomography (PET). Automated platforms streamline production, achieving high radiochemical purity (>99%) .

Q. What experimental considerations are critical when incorporating this compound into PROTACs?

Key factors include:

- Linker design : Optimizing length and rigidity to ensure ternary complex formation between the target protein and E3 ligase.

- Solubility : Adjusting fluorination to balance lipophilicity and aqueous solubility (e.g., logP < 3).

- Metabolic stability : Monitoring cytochrome P450 interactions via microsomal assays .

Q. How do steric effects of this compound impact its role in chiral synthesis?

The 4,4-difluoro group introduces conformational rigidity, favoring axial chirality in intermediates. For example, tert-butyl 4-fluoropiperidine-1-carboxylate derivatives show distinct diastereomeric ratios (dr > 20:1) in asymmetric hydrogenation, critical for producing enantiopure pharmaceuticals .

Q. Methodological Guidelines

Q. How to handle air- and moisture-sensitive this compound derivatives?

- Store under inert gas (argon/nitrogen) at -20°C.

- Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for reactions.

- Monitor stability via TLC or LCMS every 6 hours .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Molecular docking (AutoDock Vina) predicts binding affinities in receptor-ligand systems .

Properties

IUPAC Name |

4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOUJKDTBGXKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374291 | |

| Record name | 4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-29-1 | |

| Record name | 4,4-Difluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluoropiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.